6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide is a synthetic organic compound that features a complex structure combining a pyridine ring, a sulfonamide group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclopentylation: The thiazole derivative is then reacted with cyclopentyl halides under basic conditions to introduce the cyclopentyl group.
Sulfonamide Formation: The pyridine-3-sulfonyl chloride is synthesized separately and then reacted with the thiazole-cyclopentyl intermediate to form the sulfonamide linkage.
Chlorination: Finally, the compound is chlorinated at the 6-position of the pyridine ring using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions, and the use of automated systems for precise addition of reagents and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution can be facilitated by bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with biological targets.
Chemical Biology: Acts as a probe to study the function of proteins and enzymes in biological systems.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiazole ring may also play a role in binding interactions due to its aromatic nature and electron-donating properties.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring and a sulfonamide group.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide is unique due to the combination of a pyridine ring with a sulfonamide and thiazole moiety, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and binding properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c1-10-9-21-13(17-10)14(6-2-3-7-14)18-22(19,20)11-4-5-12(15)16-8-11/h4-5,8-9,18H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIAHKVFXQJTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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